2-(3-溴-5-碘苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

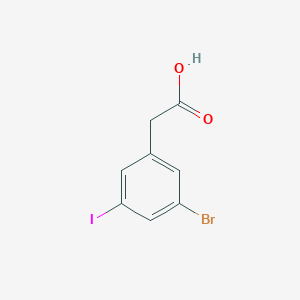

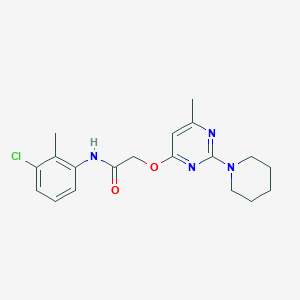

The compound "2-(3-Bromo-5-iodophenyl)acetic acid" is a halogenated acetic acid derivative characterized by the presence of bromine and iodine atoms on the aromatic phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, molecular structure, and analysis of related halogenated acetic acids and their derivatives .

Synthesis Analysis

The synthesis of halogenated acetic acid derivatives can be achieved through various methods, including regioselective halogenation and coupling-cyclization reactions. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized by the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, although not the same compound, the synthesis of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives was performed using catalytic amounts of palladium and copper(I) iodide with terminal alkynes . These methods could potentially be adapted for the synthesis of "2-(3-Bromo-5-iodophenyl)acetic acid".

Molecular Structure Analysis

The molecular structure of halogenated acetic acids is influenced by the electron-withdrawing or donating properties of the substituents on the aromatic ring. For example, in "2-(3-Bromo-4-methoxyphenyl)acetic acid", the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . This suggests that the presence of bromine and iodine in "2-(3-Bromo-5-iodophenyl)acetic acid" would similarly affect the molecular geometry and electron distribution.

Chemical Reactions Analysis

Halogenated acetic acids can participate in various chemical reactions, including hydrogen bonding and the formation of cocrystals or salts with other compounds. For instance, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of hydrogen-bonded adducts and salts . These interactions are crucial for understanding the reactivity and potential applications of "2-(3-Bromo-5-iodophenyl)acetic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetic acids, such as solubility, melting point, and reactivity, are influenced by the halogen substituents. The analysis of haloacetic acids in drinking water reveals that these compounds are formed during chlorine disinfection and can be detected at various concentrations . Additionally, a rapid method for the analysis of halogenated compounds in water, including bromoacetic acids, has been developed, which could be applicable for "2-(3-Bromo-5-iodophenyl)acetic acid" .

科学研究应用

药理学中的代谢途径

- 精神活性化合物的代谢:一项关于大鼠中 4-溴-2,5-二甲氧基苯乙胺 (2C-B) 代谢的研究揭示了多种代谢物的形成,包括 4-溴-2,5-二甲氧基苯乙酸 (Kanamori et al., 2002)。

化学合成和反应性

反应性和合成

对卤代苯乙酸,包括 2-(2-卤代苯基)乙酸变体的反应性、酸度和振动光谱的研究提供了对其结构性质和化学合成中潜在应用的见解 (Srivastava et al., 2015)。

催化配体合成

合成 1-(2-碘苯基)-1H-四唑作为 Pd(II) 催化的 Heck 反应的配体表明在有机合成中具有潜在应用 (Gupta et al., 2004)。

抗氧化剂和生物活性

天然抗氧化剂

对海洋红藻的研究发现了具有强效抗氧化活性的各种溴酚,表明在食品保鲜和健康方面的潜在应用 (Li et al., 2011)。

卤代化合物的药理学方面

一项关于各种卤代噻吩衍生物(包括溴代和碘代变体)的合成和药理特性的研究显示出显着的生物膜抑制和抗血栓形成活性,表明潜在的药用应用 (Ikram et al., 2015)。

分析化学

- 卤代水污染物的检测:用于同时分析水中卤乙酸和相关卤代化合物的先进分析技术突出了这些化合物在环境监测和公共卫生中的重要性 (Shi & Adams, 2009)。

安全和危害

属性

IUPAC Name |

2-(3-bromo-5-iodophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOOGDIJKZRNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-iodophenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)

![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)